N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorobenzoyl)-N-prop-2-enylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-2-9-18-15(20)12-7-10-19(11-8-12)16(21)13-3-5-14(17)6-4-13/h2-6,12H,1,7-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGMKPQHANYLMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid is commercially available or synthesized via oxidation of piperidine-4-carbinol. The oxidation employs 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), sodium periodate (NaIO₄), and sodium bromide (NaBr) in dichloromethane at 20–25°C, achieving yields of 80–96%.
Reaction Conditions :
Amidation to Form Piperidine-4-Carboxamide
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with allylamine.
Procedure :
-
Dissolve piperidine-4-carboxylic acid (10 mmol) in anhydrous DMF.
-
Add EDC (12 mmol), HOBt (12 mmol), and stir at 0°C for 30 minutes.
-
Introduce allylamine (12 mmol) and react at room temperature for 12 hours.
-
Purify via column chromatography (ethyl acetate/hexanes).
Yield : 85–90% (estimated based on analogous amidation reactions).
N-Acylation with 4-Chlorobenzoyl Chloride
The piperidine nitrogen is acylated using 4-chlorobenzoyl chloride in the presence of triethylamine (Et₃N).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (2.5 equiv) |
| Temperature | 0°C → room temperature |
| Time | 4–6 hours |
| Yield | 78–82% |
Mechanistic Insight : The base scavenges HCl, driving the acylation to completion.
Synthetic Route 2: Palladium-Catalyzed Allylation
Synthesis of 1-(4-Chlorobenzoyl)Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid is acylated with 4-chlorobenzoyl chloride as described in Section 2.3.
Palladium-Mediated Allylation of Carboxamide
The carboxylic acid is converted to a carboxamide, followed by allylation using [(π-allyl)PdCl]₂ and cBRIDP ligand.
Procedure :
-
Activate 1-(4-chlorobenzoyl)piperidine-4-carboxylic acid (0.3 mmol) with HATU (0.36 mmol) and DIPEA (0.6 mmol) in DMF.
-
Add allylamine (0.36 mmol) and stir for 6 hours.
-
For allylation, employ [(π-allyl)PdCl]₂ (0.5 mol%), cBRIDP (2 mol%), and NaO-t-Bu (1.5 equiv) at 50°C for 24 hours.
Optimization Data :
| Catalyst Loading | Temperature | Time (h) | Yield |
|---|---|---|---|
| 0.5 mol% Pd | 50°C | 24 | 77% |
| 1.0 mol% Pd | 50°C | 12 | 83% |
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sequential Acylation | Straightforward, high-yielding steps | Multiple purification steps required | 70–82% |
| Palladium Catalysis | Single-step allylation, mild conditions | Costly catalysts, sensitivity to moisture | 75–83% |
Scale-Up Considerations and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The chlorobenzoyl group can be reduced to a benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Benzyl alcohol derivatives.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide belongs to a class of compounds known as piperidine derivatives, which are significant in drug design. These compounds have shown promise in treating various conditions due to their ability to interact with biological targets.
Anticancer Activity
Piperidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis. For instance, studies on related piperidine carboxamides have demonstrated their efficacy against different cancer cell lines, suggesting that modifications to the piperidine structure can enhance potency and selectivity against cancer cells .
Neurological Disorders
The compound's structure allows it to potentially inhibit enzymes linked to neurodegenerative diseases. For example, piperidine-based drugs have been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The incorporation of the chlorobenzoyl group may enhance binding affinity and selectivity .
Synthesis and Chemical Properties
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The general synthetic route includes:
- Formation of the Piperidine Core : Starting with piperidine, the introduction of the 4-chlorobenzoyl group is achieved through acylation reactions.
- Allylation : The allyl group is introduced via nucleophilic substitution or coupling reactions, which can be facilitated by palladium-catalyzed methods.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Chemical Properties
this compound exhibits characteristics typical of piperidine derivatives, including solubility in organic solvents and moderate stability under physiological conditions. Its molecular structure allows for significant interactions with biological macromolecules, making it a candidate for further pharmacological studies .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several piperidine derivatives and tested their anticancer activity against human cancer cell lines. This compound demonstrated significant cytotoxic effects at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Neuroprotective Effects
Another research effort focused on evaluating the neuroprotective properties of piperidine derivatives in models of neurodegeneration. The study found that compounds similar to this compound could inhibit AChE activity effectively, leading to increased levels of acetylcholine and improved cognitive function in animal models .
Mechanism of Action
The mechanism of action of N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural and functional differences between N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide and related compounds:
*Calculated based on molecular formulas.
Key Observations:
In contrast, compounds with triazolo[4,3-b]pyridazine () or naphthalen-1-yl () substituents introduce larger, more rigid structures that could influence binding kinetics . The thiophen-2-yl group in introduces sulfur-based polarity, which might affect solubility or redox activity .
R2 Substituent Impact: The allyl group in the target compound is smaller and more reactive than the 3-chlorophenyl (Inhibitor 4) or 4-chlorobenzyl () groups. 4-Fluorobenzyl () and 4-methylbenzothiazol () substituents highlight how halogenation or heterocyclic moieties can fine-tune target selectivity .
Physicochemical and Pharmacokinetic Considerations
- However, the allyl group’s unsaturation might increase metabolic susceptibility compared to saturated chains (e.g., benzyl groups) .
- Electron Effects : The 4-chlorobenzoyl group’s electron-withdrawing nature could stabilize the molecule in acidic environments, whereas sulfonyl groups () offer stronger electron withdrawal and possibly greater metabolic stability .
Biological Activity
N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the class of piperidine derivatives, which are known for their significant biological properties. The compound features a piperidine ring substituted with an allyl group and a 4-chlorobenzoyl moiety. The synthesis of this compound typically involves the reaction of piperidine derivatives with various acylating agents and allylic halides, which can be optimized to enhance yield and purity.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including those associated with lung, breast, and colorectal cancers. The compound's mechanism of action is believed to involve the induction of apoptosis and inhibition of cancer cell proliferation.
- Case Study : A study demonstrated that this compound exhibited IC50 values lower than those of established chemotherapeutics, indicating superior efficacy in inducing cell death in FaDu hypopharyngeal tumor cells compared to bleomycin .
2. Cholinesterase Inhibition
The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. In vitro assays have shown that this compound possesses significant inhibitory activity against these enzymes.
- Research Findings : In a comparative study, the compound demonstrated IC50 values in the micromolar range for both AChE and BChE inhibition, suggesting its potential as a therapeutic agent for cognitive enhancement .
3. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate effectiveness against various bacterial strains. The compound's structural features may contribute to its ability to disrupt microbial cell membranes or inhibit key metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural characteristics:
| Structural Feature | Biological Activity |
|---|---|
| Piperidine ring | Essential for interaction with biological targets |
| Allyl group | Enhances lipophilicity and cellular uptake |
| 4-Chlorobenzoyl moiety | Contributes to binding affinity and selectivity |
Studies suggest that modifications to the piperidine ring or the substituents can significantly alter the compound's potency and selectivity for various targets .
Q & A
Q. What are the optimal synthetic routes for N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine-4-carboxamide core followed by functionalization with the 4-chlorobenzoyl and allyl groups. Key steps include:
- Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to attach the 4-chlorobenzoyl group to the piperidine nitrogen .
- Allylation : Nucleophilic substitution or palladium-catalyzed cross-coupling for introducing the allyl group .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: ethanol/water) to isolate the product . Optimization requires monitoring reaction progress via TLC and adjusting parameters (temperature, solvent polarity, catalyst loading) to improve yields (reported 50–70% for analogous compounds) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR confirm regiochemistry of substitutions (e.g., allyl proton signals at δ 5.2–5.8 ppm; aromatic protons from 4-chlorobenzoyl at δ 7.4–7.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 361.1 for CHClNO) and purity .
- X-ray Crystallography : Resolves stereochemistry and bond angles; SHELX software refines structural models .
Q. How can researchers assess its in vitro biological activity?
Standard assays include:
- Enzyme inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition, IC determination) with controls for nonspecific binding .
- Receptor binding : Radioligand displacement studies (e.g., GABA or serotonin receptors) using membrane preparations .
- Cytotoxicity : MTT assay in cell lines (e.g., HEK293) to evaluate therapeutic index .
Advanced Research Questions
Q. What strategies address low bioavailability observed in piperidine-4-carboxamide analogs?
Structural modifications to improve pharmacokinetics:
- Linker optimization : Replace the allyl group with bulkier substituents (e.g., cyclopropyl) to reduce metabolic clearance .
- Prodrug design : Introduce ester or phosphate groups at the carboxamide moiety to enhance solubility .
- Pharmacokinetic profiling : Conduct in vivo studies (rodents) with LC-MS/MS quantification to track plasma half-life and tissue distribution .
Q. How can crystallographic data resolve contradictions in reported binding affinities?
Discrepancies in target affinity (e.g., μM vs. nM ranges) may arise from conformational flexibility. Methods:
- Co-crystallization : Determine 3D structures of the compound bound to targets (e.g., carbonic anhydrase) using SHELXD/SHELXE for phase refinement .
- Molecular dynamics : Simulate ligand-receptor interactions to identify critical hydrogen bonds (e.g., carboxamide with Arg-67 in CA II) .
Q. What experimental designs validate target specificity in complex biological systems?
- CRISPR-Cas9 knockouts : Eliminate putative targets (e.g., specific GPCRs) in cell models to confirm on-/off-target effects .
- Thermal shift assays : Measure protein stability changes upon ligand binding to distinguish primary targets from secondary interactions .
- Transcriptomics : RNA-seq analysis post-treatment to identify downstream pathways .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on metabolic stability?
Variations in hepatic microsome assays (human vs. rodent) or incubation conditions (NADPH concentration) can alter results. Recommendations:
Q. Why do SAR studies show divergent trends for substituent effects?
Differences in assay conditions (e.g., pH, ionic strength) or compound purity may skew results. Mitigation steps:
- Validate all analogs with ≥95% purity (HPLC) .
- Use isogenic cell lines to minimize biological variability .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
